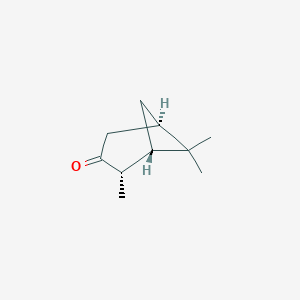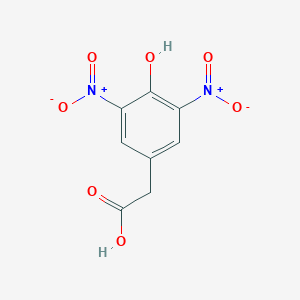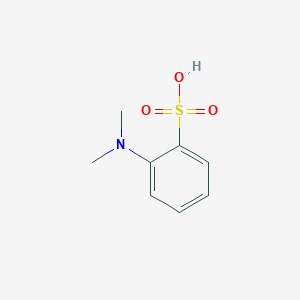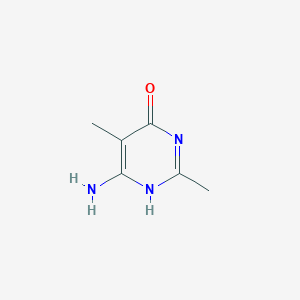
Isopinocamphone
Vue d'ensemble
Description
Isopinocamphone is a bicyclic monoterpene ketone with the molecular formula C₁₀H₁₆O. It is a naturally occurring compound found in various essential oils, particularly in the oil of Hyssopus officinalis (hyssop). This compound is known for its distinctive camphor-like aroma and is used in various applications, including fragrances and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopinocamphone can be synthesized through the hydroxylation of (-)-β-pinene and (-)-α-pinene by a cytochrome P-450 system from Hyssopus officinalis. The parent olefin (-)-β-pinene is converted to the allylic alcohol (+)-trans-pinocarveol, which is then oxidized to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from plants like Hyssopus officinalis. The essential oil is then subjected to fractional distillation to isolate this compound. This method ensures a high yield of the compound, making it suitable for commercial applications .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form various products. For example, it can be oxidized to form pinocamphone.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: this compound can undergo substitution reactions, such as the formation of oximes and subsequent conversion to bicyclic lactams.
Common Reagents and Conditions:
Oxidizing Agents: Hypochlorite (ClO⁻) is commonly used for the oxidation of this compound.
Reducing Agents: Various reducing agents can be used to convert this compound to its alcohol derivatives.
Substitution Reagents: Sulfuric acid in acetonitrile is used for the selective conversion of oximes of this compound into bicyclic lactams.
Major Products Formed:
Pinocamphone: Formed through oxidation.
Alcohol Derivatives: Formed through reduction.
Bicyclic Lactams: Formed through substitution reactions involving oximes.
Applications De Recherche Scientifique
Isopinocamphone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its antimicrobial and antibacterial properties.
Medicine: Studied for its anti-inflammatory and antioxidant potential.
Industry: Used in the production of fragrances and flavorings due to its distinctive aroma.
Mécanisme D'action
Isopinocamphone is similar to other monoterpene ketones such as pinocamphone, myrtenyl acetate, and pinocarvone. it is unique due to its higher content in certain essential oils and its distinctive camphor-like aroma .
Comparaison Avec Des Composés Similaires
Pinocamphone: Another monoterpene ketone found in hyssop oil.
Myrtenyl Acetate: A monoterpene ester with a pleasant aroma.
Pinocarvone: A monoterpene ketone with a similar structure
Isopinocamphone’s unique properties and wide range of applications make it a valuable compound in various fields of scientific research and industry.
Propriétés
IUPAC Name |
(1S,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPHVIPKLRXGDJ-RNJXMRFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H](C2(C)C)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881208 | |
| Record name | bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1alpha,2beta,5alpha)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Cedar camphor aroma | |
| Record name | 3-Pinanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1846/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | 3-Pinanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1846/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.963-0.969 | |
| Record name | 3-Pinanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1846/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
14575-93-0, 15358-88-0 | |
| Record name | (1S,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14575-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Isopinocamphone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15358-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S-(1alpha,2beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014575930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopinocamphone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015358880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1R,2R,5S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1alpha,2beta,5alpha)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1S-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPINOCAMPHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q366628FXX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (-)-Isopinocamphone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035744 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Isopinocamphone?
A1: this compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.
Q2: Which analytical techniques are commonly used to characterize this compound?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for the identification and quantification of this compound in various matrices. [, , , , , , , , ]
Q3: In which natural sources can this compound be found?
A3: this compound is a significant constituent of the essential oils of various plants, including Hyssopus officinalis (Hyssop), Calamintha grandiflora, and certain Artemisia species. [, , , , , , , , , ]
Q4: Are there significant variations in this compound content between different Hyssop chemotypes?
A4: Yes, the concentration of this compound can vary significantly. For instance, one study identified a chemotype of Hyssopus officinalis f. cyaneus with a remarkably high this compound content (70.74%) and a complete absence of pinocamphone. [] Conversely, some Hyssopus officinalis varieties lack this compound entirely, with linalool as the dominant compound. []
Q5: What are the primary biological activities reported for this compound?
A5: Research indicates that this compound, along with other compounds, contributes to the antifungal and insecticidal properties of some plant essential oils. [, , , , ]
Q6: How does this compound contribute to the antifungal activity of Hyssop essential oil?
A6: While the exact mechanism of action remains to be fully elucidated, studies have demonstrated that this compound, as a major constituent of Hyssop essential oil, exhibits antifungal activity against various plant pathogens, including Mycogone perniciosa. [, ]
Q7: Does this compound play a role in the interaction between bark beetles and their environment?
A7: Research suggests that this compound might play a role in the complex tritrophic interactions between spruce trees, the bark beetle Ips typographus, and its natural enemies. Field studies showed that the addition of this compound to the aggregation pheromone of Ips typographus enhanced their attraction. []
Q8: Has this compound demonstrated any potential for controlling agricultural pests?
A8: Yes, studies on the fumigant toxicity of essential oils against the rice weevil (Sitophilus oryzae) indicated that this compound, a key component in some of these oils, significantly contributed to their insecticidal activity. [] Additionally, research suggests that this compound may be a valuable component in developing semiochemical-based pest control methods targeting Ips typographus. []
Q9: Are there any studies on the potential muscle relaxant properties of this compound?
A9: Yes, a study investigating the muscle-relaxing activity of Hyssopus officinalis essential oil and its constituents on isolated intestinal preparations found that this compound exhibited inhibitory effects on acetylcholine- and BaCl2-induced contractions in guinea pig ileum, suggesting potential muscle relaxant properties. []
Q10: Does salinity affect the biological activity of plant essential oils containing this compound?
A10: Research suggests that salinity stress can alter the essential oil composition of plants like Hyssopus officinalis, influencing their biological activity. For instance, increased salinity led to a higher proportion of this compound in the oil, which correlated with a higher nematicidal activity against Meloidogyne javanica. []
Q11: Are there any studies on the stability of this compound in different formulations?
A13: While specific research on the stability of this compound in various formulations is limited within the provided context, it is known that essential oils, in general, can be susceptible to degradation upon exposure to light, heat, and oxygen. []
Q12: How does storage affect the quality of Hyssop essential oil and its this compound content?
A14: Studies have shown that storing air-dried Hyssopus officinalis raw material for two years resulted in minor losses of essential oil (up to 20.2%), with a decrease in hydrocarbons and an increase in ketones, including this compound. [] This suggests that appropriate storage conditions are crucial for preserving the quality and composition of essential oils containing this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one](/img/structure/B82232.png)



![1-Chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B82240.png)
